1-[(4-NITROPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE
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Overview
Description
1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a nitrophenyl group, a sulfonyl group, and a pyrimidinyl group attached to a piperazine ring
Mechanism of Action
Target of Action
The primary target of 2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to cortisone, thereby regulating the bioavailability of glucocorticoids, which are essential for various physiological processes including immune response and metabolism .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it is likely to influence the glucocorticoid pathway, which has downstream effects on immune response, inflammation, and metabolism .
Result of Action
One study suggests that a similar compound activates hedgehog signaling, thereby expanding the intestinal stem cell pool, increasing the number of regenerating crypts, and preventing gastrointestinal acute radiation syndrome
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-nitrophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(2-pyrimidinyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-[(4-Aminophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine
- 1-[(4-Nitrophenyl)sulfonyl]-4-methylpiperazine
- 1-[(4-Nitrophenyl)sulfonyl]-4-ethylpiperazine
Comparison: 1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical properties and biological activities. Compared to its analogs, this compound may exhibit different binding affinities, reactivity, and potential applications. The pyrimidinyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c20-19(21)12-2-4-13(5-3-12)24(22,23)18-10-8-17(9-11-18)14-15-6-1-7-16-14/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJFCGXNTKDSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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